

Thermochemical Properties of N-methyl-1,1-diphenylmethanamine: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-1,1-diphenylmethanamine*

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Disclaimer: Specific experimental thermochemical data for **N-methyl-1,1-diphenylmethanamine** is not readily available in the public domain. This guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine the key thermochemical properties of this compound, such as enthalpy of formation, entropy, and heat capacity.

Introduction

N-methyl-1,1-diphenylmethanamine is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. This technical guide outlines the standard protocols for determining these essential thermodynamic parameters.

Experimental Determination of Thermochemical Data

Experimental calorimetry remains a fundamental approach for the direct measurement of thermochemical properties. The primary techniques are described below.

Combustion Calorimetry

Combustion calorimetry is a classic method for determining the standard enthalpy of formation ($\Delta_f H^\circ$) of organic compounds.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of **N-methyl-1,1-diphenylmethanamine** is placed in a crucible within a combustion bomb.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.
- **Ignition:** The sample is ignited via an electrical fuse.
- **Temperature Measurement:** The temperature change of the surrounding water bath (calorimeter) is meticulously recorded with high-precision thermometers.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Data Analysis:** The heat released by the combustion of the sample is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen present in the amine. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Solution Calorimetry

Solution calorimetry can be used to measure enthalpies of solution, which can be valuable for understanding solvation thermodynamics.

Experimental Protocol:

- **Calorimeter Setup:** A precision calorimeter, such as an LKB 8721-1 Precision Calorimeter, is filled with a known volume of a suitable solvent.^[1] For amines, a dilute acid solution (e.g., 0.1 M hydrochloric acid) is often used to suppress ionization reactions.^[1]

- **Sample Encapsulation:** A precisely weighed amount of **N-methyl-1,1-diphenylmethanamine** is sealed in a glass ampoule.
- **Measurement:** The ampoule is submerged in the solvent within the calorimeter and, once thermal equilibrium is reached, the ampoule is broken.
- **Temperature Monitoring:** The ensuing temperature change upon dissolution is recorded.
- **Calibration:** Electrical calibration is performed on the initial and final calorimetric systems to determine the heat capacity of the system.
- **Calculation:** The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the system. Measurements at different concentrations can be extrapolated to determine the enthalpy of solution at infinite dilution.

Heat Capacity Measurement

The heat capacity (C_p) of **N-methyl-1,1-diphenylmethanamine** can be determined using various calorimetric techniques, including drop calorimetry.

Experimental Protocol:

- **Sample Encapsulation:** A known mass of the substance is sealed in a sample container.
- **Thermostating:** The sample is brought to a precisely known temperature (T_1) in a thermostat.
- **Calorimetry:** The sample is then "dropped" into a calorimeter maintained at a different, precisely known temperature (T_2).
- **Temperature Change:** The heat absorbed by the sample to reach the calorimeter's temperature is measured by the calorimeter's temperature change.
- **Calculation:** The heat capacity of the sample is calculated from the measured heat transfer and the temperature difference ($T_1 - T_2$).

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio quantum chemical calculations can yield accurate thermochemical data.^[2]

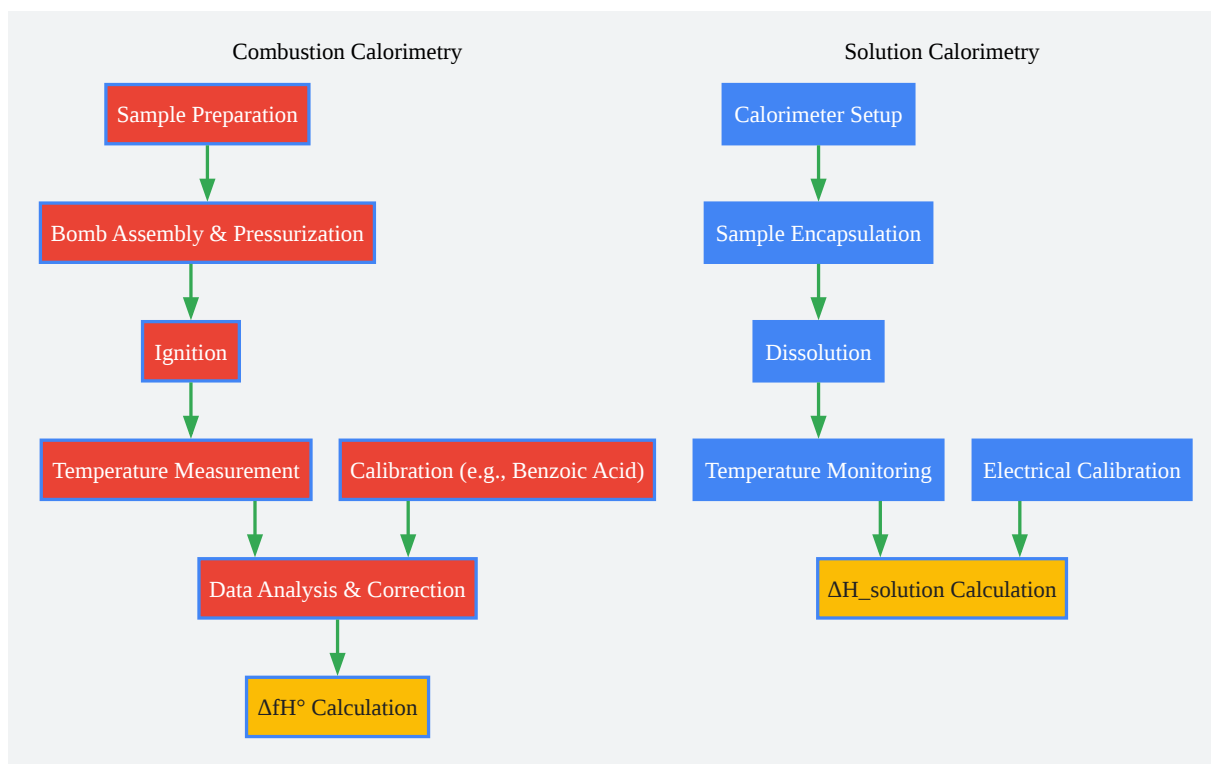
Computational Protocol (Gaussian-n Theory Example):

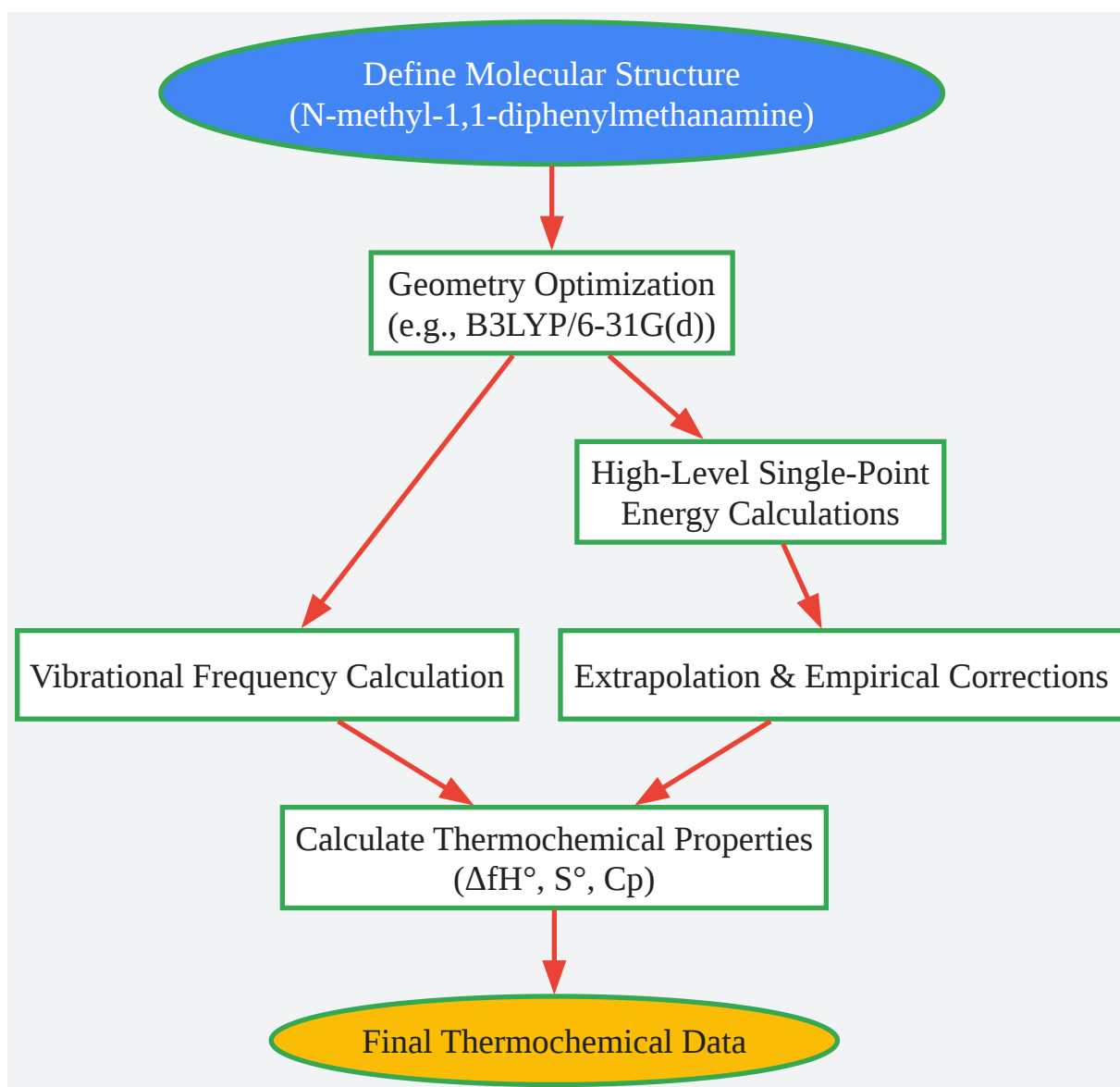
The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to achieve high accuracy by combining results from several levels of theory and basis sets.^[2]

- **Geometry Optimization:** The molecular geometry of **N-methyl-1,1-diphenylmethanamine** is optimized at a suitable level of theory, typically B3LYP/6-31G(d).
- **Vibrational Frequencies:** Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., MP2, QCISD(T), CCSD(T) with various Pople-style or correlation-consistent basis sets).
- **Extrapolation and Correction:** The energies are extrapolated to a complete basis set limit, and several empirical and theoretical corrections are added. These can include corrections for diffuse functions, higher polarization functions, and spin-orbit coupling for atomic species.
- **Thermochemical Property Calculation:** The final, high-accuracy energy is combined with the statistical mechanics contributions derived from the vibrational frequencies and other molecular properties (molecular weight, symmetry) to calculate the enthalpy of formation, entropy, and heat capacity.

Visualizing the Methodologies

To further elucidate the processes described, the following diagrams illustrate the workflows for the experimental and computational determination of thermochemical data.





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